N-(2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide
Description
N-(2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with hydroxy and methyl groups
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-10-9-11(2)13(4)16(12(10)3)21(19,20)17-14-7-5-6-8-15(14)18/h5-9,17-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZKCLXQWGIKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC=C2O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 CCR4 Antagonism
One of the notable applications of N-(2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide is its role as a CCR4 antagonist. CCR4 is a chemokine receptor involved in various inflammatory and allergic diseases. The compound has shown potential in treating conditions such as:
- Asthma
- Atopic Dermatitis
- Systemic Inflammatory Response Syndrome (SIRS)
- Allergic Reactions
In a study referenced in patent literature, the compound demonstrated efficacy in suppressing eosinophil and lymphocyte infiltration in airway models, indicating its potential for managing asthma and other allergic conditions .
1.2 Anti-Cancer Properties
Research has also indicated that this compound exhibits anti-cancer properties. Its mechanism involves inhibiting specific pathways that are crucial for tumor growth and metastasis. For instance, it has been investigated for its effects on various cancer types, including leukemia and solid tumors .
Enzyme Inhibition Studies
Recent studies have explored the compound's potential as an enzyme inhibitor:
- Alpha-Glucosidase Inhibition : This enzyme plays a significant role in carbohydrate metabolism. Compounds similar to this compound have been tested for their ability to inhibit alpha-glucosidase activity, which is beneficial in managing Type 2 Diabetes Mellitus (T2DM) by reducing postprandial glucose levels .
- Acetylcholinesterase Inhibition : The compound has also been evaluated for its inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. Inhibitors of this enzyme can enhance cholinergic transmission and potentially improve cognitive function .
Table 1: Summary of Therapeutic Applications
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the sulfonamide group can interact with amino acid residues, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Known for its anti-inflammatory properties.
N-(2-hydroxyphenyl)benzenesulfonamide: Used as an intermediate in organic synthesis.
N-(2-hydroxyphenyl)-3,4,5,6-tetramethylbenzenesulfonamide: Similar structure but different substitution pattern.
Uniqueness
N-(2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of multiple methyl groups can enhance its lipophilicity and potentially improve its bioavailability in medicinal applications.
Biological Activity
N-(2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C₁₃H₁₈N₂O₃S
- Molecular Weight : 282.35 g/mol
- IUPAC Name : this compound
Its sulfonamide group contributes to various biological activities, making it a candidate for further research.
This compound exhibits multiple mechanisms of action:
- Kinase Inhibition : The compound has been noted for its ability to inhibit specific kinase receptors such as Axl and Mer. These kinases are involved in various cellular processes including proliferation and survival, which are critical in cancer biology .
- Regulation of Cytokines : It modulates the expression of cytokines that play a role in immune responses, potentially impacting inflammatory conditions .
- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| Anticancer | Inhibits growth of cancer cell lines through kinase modulation. |
| Anti-inflammatory | Modulates cytokine production to reduce inflammation. |
| Antioxidant | Scavenges free radicals and reduces oxidative stress. |
| Neuroprotective | Protects neuronal cells from apoptosis under stress conditions. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity :
- Inflammation Modulation :
- Neuroprotection :
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(2-hydroxyphenyl)-2,3,5,6-tetramethylbenzenesulfonamide?
- Methodological Answer : The compound is synthesized via sulfonylation of 2-aminophenol with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions. For example, General Procedure F (from ) involves reacting the sulfonyl chloride with an amine in anhydrous dichloromethane and triethylamine, yielding the sulfonamide at 92% efficiency after filtration. Reaction optimization may involve adjusting stoichiometry, solvent polarity, or temperature to enhance purity and yield .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁵N NMR for structural elucidation and conformational analysis (e.g., HETCOR experiments for signal assignment) .
- Mass Spectrometry (MS) : LC-MS (ESI) for molecular weight confirmation and purity assessment (>90% UV purity as in ) .
- Infrared (IR) Spectroscopy : To identify functional groups like sulfonamide (S=O) and phenolic (O-H) stretches .
Q. What are the primary research applications of this sulfonamide in academic studies?
- Answer : This compound serves as a precursor in synthesizing bioactive molecules, particularly in medicinal chemistry for enzyme inhibition studies (e.g., Keap1 inhibitors in ) or as a model for hydrogen-bonding interactions in crystallography (e.g., sulfur-containing heterocycles in ). Its structural analogs have been evaluated for biological activity, suggesting potential in drug discovery .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence the solid-state structure and stability of this compound?
- Methodological Answer : X-ray crystallography () reveals intermolecular N–H···O and O–H···O hydrogen bonds, which stabilize molecular packing. For instance, in related sulfonamides, these interactions create layered or helical supramolecular architectures. Computational tools (e.g., NBO analysis) can quantify electronic contributions to hydrogen-bond strength, aiding in predicting solubility and thermal stability .
Q. How can researchers resolve discrepancies in reported spectral data (e.g., conflicting NMR shifts)?
- Methodological Answer : Contradictions arise from solvent effects, tautomerism, or dynamic processes. To address this:
- Perform variable-temperature NMR to detect conformational equilibria (e.g., restricted rotation around sulfonamide bonds) .
- Use isotopic labeling or heteronuclear NMR experiments (e.g., ¹⁵N-¹H correlation) for unambiguous signal assignment .
- Compare experimental data with computational simulations (DFT or MD) to validate assignments .
Q. What strategies optimize reaction yields in large-scale syntheses of this sulfonamide?
- Methodological Answer : Yield optimization involves:
- Reagent Purification : Ensure anhydrous conditions for sulfonyl chloride to prevent hydrolysis (as in ) .
- Catalytic Additives : Use DMAP or iodine to accelerate sulfonamide formation.
- Workup Refinement : Employ gradient recrystallization (e.g., ethanol/water mixtures) to enhance purity without column chromatography .
Q. How do electronic effects (e.g., substituents on the phenyl ring) modulate the compound’s reactivity?
- Methodological Answer : Substituents alter electron density at reactive sites. For example:
- Electron-withdrawing groups (e.g., -NO₂) increase sulfonamide electrophilicity, enhancing nucleophilic substitution.
- Natural Bond Orbital (NBO) analysis () quantifies charge distribution, predicting sites for hydrogen bonding or oxidation. Steric effects from tetramethyl groups (2,3,5,6-positions) may hinder π-stacking but improve lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
